molecular formula C11H17NO3 B2477350 Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2169608-88-0

Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No. B2477350
CAS RN: 2169608-88-0
M. Wt: 211.261
InChI Key: JNEVOEJEWWUZIO-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It is also known as 3-Oxo-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . The synthesis was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, NMR, HPLC, LC-MS, and UPLC can be used to analyze the structure of this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.26 . It is a liquid at room temperature . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis Methodologies

  • Efficient Scalable Synthesis Routes : The compound tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can be synthesized through scalable routes. For instance, an enantiomerically pure tert-butyl derivative was synthesized from a commercially available chiral lactone, involving an epimerization/hydrolysis step for purification (Maton et al., 2010).

  • Synthesis of Piperidine Derivatives : This compound is also utilized in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Specific reactions include intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles to yield various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

  • Synthesis of Bifunctional Compounds : Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation and novel compound synthesis (Meyers et al., 2009).

Chemical Modifications and Applications

  • Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for preparing substituted piperidines, crucial in medicinal chemistry (Harmsen et al., 2011).

  • Synthesis of Chiral Penam-3-carboxylic Acid : The compound is used in the synthesis of chiral penam-3-carboxylic acid, a basic skeleton for penicillin-type β-lactams. This synthesis from D-cysteine methyl ester involves several steps including cyclization (Chiba et al., 1989).

  • Synthesis of Glutamic Acid Analogue : It has been used in the synthesis of a glutamic acid analogue, demonstrating the compound's utility in generating amino acid analogues and peptidomimetics (Hart & Rapoport, 1999).

Molecular Studies and Characterization

  • Molecular Structure Analysis : The molecular structure of a derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined via single crystal X-ray diffraction, highlighting the compound's structural significance in crystallography and stereochemistry (Moriguchi et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(13)5-9(7)12/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEVOEJEWWUZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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